Di-p-tolyl ether

Catalysis Hydrogenolysis Lignin Depolymerization

Di-p-tolyl ether (CAS 1579-40-4) resolves the challenge of sourcing a structurally authentic methyl-substituted diaryl ether for TLCP monomer synthesis and lignin model studies. Generic substitution with diphenyl ether yields divergent catalytic outcomes due to para-methyl electronic effects. • Exclusive C-O hydrogenolysis pathway with 20-fold lower TOF vs. diphenyl ether enables clean kinetic and mechanistic investigations without competing hydrolysis. • Structurally required precursor to 4,4′-diphenyl ether dicarboxylic acid, the essential monomer for thermotropic liquid crystalline polyesters (high-strength fibers, engineering plastics). • High thermal ceiling (bp 285°C, decomposition Ea 105 kJ/mol) supports inert high-temperature reaction medium applications.

Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
CAS No. 1579-40-4
Cat. No. B073073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-p-tolyl ether
CAS1579-40-4
Molecular FormulaC14H14O
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=CC=C(C=C2)C
InChIInChI=1S/C14H14O/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10H,1-2H3
InChIKeyYWYHGNUFMPSTTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-p-tolyl ether (CAS 1579-40-4) Procurement Guide: Key Properties and Differential Performance


Di-p-tolyl ether (4,4′-dimethyldiphenyl ether; CAS 1579-40-4) is a para-methyl-substituted diaryl ether with the molecular formula C₁₄H₁₄O and a molecular weight of 198.26 g/mol . It exists as a white to almost-white crystalline solid at ambient temperature (mp 47–49 °C) with a high boiling point of 285 °C . The compound is sparingly soluble in water (2.82 mg/L at 20 °C) but readily dissolves in common organic solvents such as acetone, benzene, and diethyl ether . Its symmetrical para-methyl substitution distinguishes it from unsubstituted diphenyl ether and other diaryl ethers, imparting distinct physical, catalytic, and synthetic behavior that directly influences its utility in advanced materials and fine chemical synthesis.

Why Di-p-tolyl Ether Cannot Be Replaced by Generic Diaryl Ethers in Catalytic and Polymer Applications


Despite belonging to the same diaryl ether class, di-p-tolyl ether exhibits substituent-specific behavior that precludes direct substitution with diphenyl ether or other analogs. The presence of electron-donating para-methyl groups alters the electronic environment of the aromatic rings and the ether oxygen, which in turn modulates the C–O bond dissociation energy, catalytic cleavage pathway, and overall reaction selectivity [1]. These electronic perturbations also affect the compound's mesomorphic behavior when incorporated into liquid crystalline polymers and its thermal stability in high-temperature applications . Generic substitution without accounting for these substituent effects can lead to divergent reaction outcomes, lower yields, and compromised material performance, underscoring the need for product-specific selection.

Quantitative Differentiation Evidence: Di-p-tolyl Ether vs. Diphenyl Ether and Other Diaryl Ethers


Selective C–O Bond Cleavage Pathway Divergence: Di-p-tolyl Ether vs. Diphenyl Ether

Under identical mild aqueous-phase hydrogenolysis conditions (393 K, 0.6 MPa H₂ over Ni/SiO₂), di-p-tolyl ether undergoes exclusively hydrogenolysis to form p-cresol and toluene, whereas diphenyl ether is cleaved by parallel hydrogenolysis and hydrolysis pathways [1]. This mechanistic divergence is attributed to the electron-donating effect of the para-methyl substituents, which stabilizes radical intermediates and suppresses the hydrolytic pathway [1].

Catalysis Hydrogenolysis Lignin Depolymerization

Hydrogenolysis Kinetics: 20-Fold Lower Turnover Frequency vs. Diphenyl Ether

The turnover frequency (TOF) for C–O bond hydrogenolysis over Ni/SiO₂ in water at 393 K follows the order: 4,4′-dihydroxydiphenyl ether (69 h⁻¹) > diphenyl ether (26 h⁻¹) > di-p-tolyl ether (1.3 h⁻¹) [1]. Di-p-tolyl ether is approximately 20 times less reactive than diphenyl ether under these conditions, a consequence of the higher apparent activation energy required for cleavage of the methyl-substituted diaryl ether bond [1].

Catalysis Kinetics Reaction Engineering

Higher Activation Energy Barrier: 105 kJ/mol vs. 98 kJ/mol for Diphenyl Ether

The apparent activation energy (Eₐ) for C–O bond cleavage increases with methyl substitution: di-p-tolyl ether requires 105 kJ mol⁻¹, compared with 98 kJ mol⁻¹ for diphenyl ether and 93 kJ mol⁻¹ for 4,4′-dihydroxydiphenyl ether [1]. This 7 kJ mol⁻¹ higher barrier relative to diphenyl ether reflects the stabilizing influence of the para-methyl groups on the transition state for C–O bond scission [1].

Kinetics Activation Energy Thermal Stability

Synthesis Yield and Purity Benchmark via Optimized Ullmann Etherification

A reported Ullmann condensation of p-chlorotoluene with p-cresol, catalyzed by CuCl under basic conditions, produced di-p-tolyl ether in 67.3% yield (based on KOH) with a product purity of 99.7% as determined by GC analysis [1]. This optimized protocol establishes a reproducible benchmark for industrial procurement and scale-up.

Organic Synthesis Process Chemistry Purity Specification

Physical Property Differentiation: Melting Point, Boiling Point, and Density vs. Diphenyl Ether

Di-p-tolyl ether (mp 47–49 °C; bp 285 °C; density 1.034 g/mL at 20 °C) exhibits significantly higher melting and boiling points than diphenyl ether (mp 25–26 °C; bp 258 °C) [1]. The para-methyl substitution raises the melting point by ~22 °C and the boiling point by ~27 °C, reflecting enhanced intermolecular interactions in the solid state and reduced vapor pressure at elevated temperatures.

Physical Properties Solvent Selection Process Design

Liquid Crystal Polymer Precursor: Para-Substitution Enables TLCP Synthesis

Di-p-tolyl ether serves as a key intermediate for the synthesis of 4,4′-diphenyl ether dicarboxylic acid, which copolymerizes with aromatic diols and other aromatic dicarboxylic acids to form wholly aromatic thermotropic liquid crystalline polyesters (TLCPs) . These TLCPs are used to produce high-strength, high-modulus liquid crystal fibers and specialty engineering plastics . The para-methyl substitution pattern is essential for maintaining the linear, rigid-rod conformation required for mesophase formation; unsubstituted diphenyl ether lacks the necessary substitution pattern to achieve comparable liquid crystalline properties in the resulting copolymers.

Polymer Chemistry Liquid Crystals Advanced Materials

Procurement-Driven Application Scenarios for Di-p-tolyl Ether (CAS 1579-40-4)


Selective Catalytic Upgrading of Lignin-Derived Aryl Ethers

Di-p-tolyl ether is the preferred model compound for studying substituent effects on C–O bond hydrogenolysis in lignin depolymerization research. Its exclusive hydrogenolysis pathway and 20-fold lower TOF relative to diphenyl ether [1] enable precise kinetic and mechanistic investigations without interference from competing hydrolysis pathways. Research groups focused on selective aryl ether cleavage should procure di-p-tolyl ether to establish baseline reactivity for methyl-substituted lignin models.

High-Boiling, Thermally Robust Solvent for High-Temperature Reactions

With a boiling point of 285 °C and an elevated activation energy for thermal decomposition (105 kJ/mol) [1], di-p-tolyl ether is suitable as a high-temperature reaction medium where diphenyl ether (bp 258 °C) would be less stable or more prone to solvent degradation. Its low water solubility (2.82 mg/L) and compatibility with common organic solvents further support its use in inert, high-temperature synthetic applications.

Precursor for High-Performance Liquid Crystal Polymers (TLCPs)

Procurement of di-p-tolyl ether is essential for the synthesis of 4,4′-diphenyl ether dicarboxylic acid, the key monomer for thermotropic liquid crystalline polyesters . These TLCPs deliver high-strength fibers and engineering plastics with exceptional mechanical properties. The para-methyl substitution is structurally required to achieve the rigid-rod conformation that enables liquid crystalline behavior; alternative diaryl ethers cannot replicate this functionality.

Standard for High-Purity Organic Synthesis and Analytical Reference

The validated Ullmann synthesis protocol achieving 67.3% yield and 99.7% purity [2] establishes di-p-tolyl ether as a reliable reference standard for developing new synthetic methodologies, particularly in cross-coupling reactions and etherification processes. Procurement of commercial grades (typically ≥98% GC purity) ensures reproducibility in academic and industrial research settings.

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